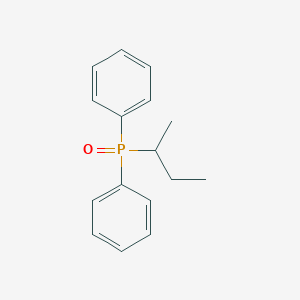
Butan-2-yl(diphenyl)phosphane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl(diphenyl)phosphane oxide is an organophosphorus compound that features a phosphane oxide group bonded to a butan-2-yl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine with butan-2-yl halides under controlled conditions. One common method is the use of Grignard reagents, where diphenylphosphine is reacted with butan-2-yl magnesium bromide to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl(diphenyl)phosphane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides and catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphane oxides, while reduction results in the formation of phosphines .
Scientific Research Applications
Butan-2-yl(diphenyl)phosphane oxide has several applications in scientific research:
Mechanism of Action
The mechanism by which Butan-2-yl(diphenyl)phosphane oxide exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane oxide group can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the butan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one butan-2-yl group.
Butyl(diphenyl)phosphane oxide: Similar but with a butyl group instead of a butan-2-yl group.
Uniqueness
Butan-2-yl(diphenyl)phosphane oxide is unique due to the presence of the butan-2-yl group, which can influence its reactivity and coordination properties. This makes it a versatile ligand in various catalytic applications and distinguishes it from other phosphane oxides .
Properties
CAS No. |
4252-61-3 |
|---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
[butan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
CJAURDCSAQYORR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















